molecular formula C8H12O B13177091 1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde

Katalognummer: B13177091
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: TXAZCMXGFVMBNN-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is characterized by a cyclopropane ring substituted with a but-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using diazo compounds in the presence of a catalyst. For example, the reaction of but-2-en-1-yl bromide with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(But-2-en-1-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(But-2-en-1-yl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the but-2-en-1-yl group, making it less reactive in certain transformations.

    1-(But-2-en-1-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.

    Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.

Uniqueness

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the but-2-en-1-yl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

1-[(E)-but-2-enyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-2-3-4-8(7-9)5-6-8/h2-3,7H,4-6H2,1H3/b3-2+

InChI-Schlüssel

TXAZCMXGFVMBNN-NSCUHMNNSA-N

Isomerische SMILES

C/C=C/CC1(CC1)C=O

Kanonische SMILES

CC=CCC1(CC1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.